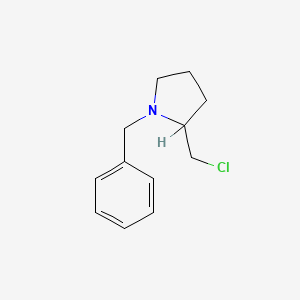

1-Benzyl-2-(chloromethyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

The pyrrolidine ring, a saturated heterocycle containing one nitrogen atom, is a privileged scaffold in the design of pharmacologically active compounds. Its significance stems from several key features:

Three-Dimensional Structure: Unlike flat aromatic rings, the pyrrolidine ring is non-planar and can adopt various envelope and twisted conformations. This inherent three-dimensionality allows for a more precise spatial arrangement of substituents, enabling better interaction with the binding sites of biological targets.

Stereochemistry: The pyrrolidine ring contains multiple stereogenic centers, leading to a rich stereoisomerism. The specific stereochemistry of substituents on the ring can dramatically influence the biological activity of a molecule, making it a crucial element in drug design.

These attributes have led to the incorporation of the pyrrolidine scaffold into a wide array of approved drugs and clinical candidates.

Historical Context of Substituted N-Benzylpyrrolidine Research

Research into substituted pyrrolidines has a rich history, often intertwined with the study of natural products. Many alkaloids, which are naturally occurring nitrogen-containing compounds, feature the pyrrolidine ring system. Early research focused on the isolation, structure elucidation, and synthesis of these natural products, which laid the foundation for the development of synthetic methodologies to access a diverse range of substituted pyrrolidines.

The introduction of the N-benzyl group to the pyrrolidine scaffold was a significant advancement. The benzyl (B1604629) group serves not only as a protecting group for the nitrogen atom, which can be readily removed under various conditions, but also as a functional component that can influence the biological activity of the molecule. Early synthetic efforts often utilized readily available chiral starting materials, such as the amino acid L-proline, to construct enantiomerically pure N-benzylpyrrolidine derivatives. researchgate.net Over the decades, a plethora of synthetic methods have been developed for the construction and functionalization of the N-benzylpyrrolidine core, including multi-step sequences starting from acyclic precursors and various cyclization strategies. uran.ua

Academic Research Focus on 1-Benzyl-2-(chloromethyl)pyrrolidine and Analogs

The compound this compound is a valuable synthetic intermediate. The chloromethyl group at the 2-position is a reactive handle that allows for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. This versatility has made it an attractive target for academic research aimed at the synthesis of novel pyrrolidine-based compounds with potential applications in medicinal chemistry and materials science.

Research in this area has explored the synthesis of various analogs where the chlorine atom is displaced by different nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These studies often focus on the stereoselective synthesis of these analogs, leveraging the chirality of the starting material to produce enantiomerically pure compounds.

For example, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been reported, starting from L-proline. researchgate.net This work highlights the utility of the N-benzylpyrrolidine scaffold in constructing more complex heterocyclic systems. The general synthetic approach involves the conversion of N-benzyl-L-proline into a key hydrazide intermediate, which is then cyclized with various carboxylic acids to yield the desired 1,3,4-oxadiazole (B1194373) analogs. researchgate.net

Below is a table summarizing the synthesis of some N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives from (S)-1-benzylpyrrolidine-2-carbohydrazide.

| Reacting Acid | Product |

| Benzoic Acid | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-phenyl-1,3,4-oxadiazole |

| 4-Aminobenzoic acid | (S)-2-(4-Aminophenyl)-5-(1-benzylpyrrolidin-2-yl)-1,3,4-oxadiazole |

| 4-Fluorobenzoic acid | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole |

| 4-Chlorobenzoic acid | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |

| N-Benzyl-L-proline | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-((S)-1-benzylpyrrolidin-2-yl)-1,3,4-oxadiazole |

| Isonicotinic acid | (S)-2-(1-Benzylpyrrolidin-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole |

Table adapted from research on the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives. researchgate.net

Furthermore, research on related structures, such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, demonstrates the ongoing academic interest in modifying the N-benzylpyrrolidine core to explore new chemical space and biological activities. uran.ua Synthetic strategies for these analogs often involve multi-stage processes, starting from precursors like itaconic acid and substituted benzylamines. uran.ua

The (R)-enantiomer of this compound hydrochloride is also commercially available, indicating its use as a chiral building block in asymmetric synthesis. bldpharm.com The chemical and physical properties of this compound are documented in various chemical databases.

| Property | Value |

| Molecular Formula | C12H16ClN |

| Molecular Weight | 209.71 g/mol |

| CAS Number | 161564-02-9 |

Data for this compound. chemicalbook.com

The academic focus on this compound and its analogs underscores the enduring importance of the N-benzylpyrrolidine scaffold as a versatile platform for the discovery and development of new chemical entities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-(chloromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLRSEZDDYKFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 2 Chloromethyl Pyrrolidine and Its Derivatives

Direct Halogenation and Chloromethylation Strategies

These methods focus on introducing the chloromethyl group onto a pre-formed N-benzylpyrrolidine framework. This is most effectively accomplished by converting a precursor functional group at the 2-position into the desired chloride.

Selective Chloromethylation of N-Benzylpyrrolidine Core

Direct selective chloromethylation of the N-benzylpyrrolidine core is not a commonly employed synthetic strategy. Such reactions are often difficult to control, potentially leading to a mixture of products and lacking the high regioselectivity required for synthesizing a specific isomer like 2-substituted pyrrolidine (B122466). Instead, the conversion of a pre-existing functional group is the preferred and more precise method.

Halogen Exchange Reactions on Precursor Compounds

A more reliable and widely used strategy involves the conversion of a precursor compound, typically a 2-hydroxymethyl derivative, into the target 2-chloromethyl compound. The most common precursor is (S)- or (R)-1-benzyl-2-(hydroxymethyl)pyrrolidine, which is readily synthesized from the corresponding enantiomer of the amino acid proline. nih.gov The transformation of the primary alcohol to the alkyl chloride can be achieved using various chlorinating agents.

A standard laboratory method involves the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. youtube.com The alcohol's hydroxyl group attacks the thionyl chloride, forming a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and yielding the desired 1-benzyl-2-(chloromethyl)pyrrolidine with inversion of configuration. Other reagents such as oxalyl chloride or phosphorus trichloride (B1173362) can also be employed for this transformation. google.comgoogle.com

These transformations are summarized in the table below:

Table 1: Synthesis via Halogenation of Precursors| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| (S)-1-Benzyl-2-(hydroxymethyl)pyrrolidine | Thionyl chloride (SOCl₂) | (R)-1-Benzyl-2-(chloromethyl)pyrrolidine | youtube.comgoogle.comresearchgate.net |

| (S)-1-Benzyl-2-(hydroxymethyl)pyrrolidine | Oxalyl chloride, Pyridine | (R)-1-Benzyl-2-(chloromethyl)pyrrolidine | google.com |

Pyrrolidine Ring Formation through Cyclization Reactions

An alternative to modifying a pre-existing ring is to construct the pyrrolidine ring itself. Intramolecular cyclization is a powerful strategy where an open-chain precursor containing both the nitrogen atom and the required carbon skeleton is induced to form the five-membered ring. researchgate.net

Intramolecular Cyclization Pathways

This approach involves the intramolecular attack of a nucleophilic nitrogen atom on an electrophilic carbon center to close the ring. A common strategy begins with a 5-carbon chain containing a terminal leaving group (like a halogen) and a nitrogen atom.

For example, N-benzyl-5-chloropentan-2-amine can undergo intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the chlorine atom, to form 1-benzyl-2-methylpyrrolidine (B1660493). A similar strategy can be adapted to synthesize the chloromethyl derivative.

A modern variation of this concept utilizes enzymes. In a biocatalytic approach, an ω-chloro-ketone can be converted into a chiral amine by a transaminase enzyme. This newly formed amine then spontaneously cyclizes in an intramolecular SN2 reaction, displacing the chloride to form the 2-substituted pyrrolidine ring with high enantioselectivity. nih.gov Another established method is the one-pot chlorination and cyclization of amino alcohols using thionyl chloride, which avoids the need for extensive protection/deprotection steps. organic-chemistry.org

Table 2: Pyrrolidine Synthesis via Nucleophilic Cyclization

| Precursor Type | Key Transformation | Product Type | Reference(s) |

|---|---|---|---|

| ω-Haloamine | Intramolecular SN2 reaction | Substituted pyrrolidine | nih.gov |

| ω-Chloroketone | Transaminase-catalyzed amination followed by spontaneous cyclization | Chiral 2-substituted pyrrolidine | nih.gov |

| Amino alcohol | Activation of hydroxyl group (e.g., with SOCl₂) followed by cyclization | Cyclic amine (pyrrolidine) | organic-chemistry.org |

In this pathway, a carbon-carbon double or triple bond within the precursor molecule is "activated" by an electrophile, creating a cationic intermediate that is then trapped by the intramolecular nitrogen nucleophile to form the ring.

A typical example is the acid-promoted cyclization of an unsaturated amine, such as N-benzyl-pent-4-en-1-amine. rsc.org Treatment with a strong acid can protonate the alkene, generating a secondary carbocation at the 4-position. This carbocation is then attacked by the nitrogen atom to yield the 1-benzyl-2-methylpyrrolidine ring. If the precursor were appropriately substituted, this could lead to the desired chloromethyl derivative or its precursor. Lewis acids can also be used to initiate such cyclizations. beilstein-journals.org

Another powerful method is halocyclization, where an electrophilic halogen source (e.g., iodine or bromine) reacts with the alkene. This forms a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the nitrogen atom in a regio- and stereoselective manner, leading to a halogenated pyrrolidine derivative.

Table 3: Pyrrolidine Synthesis via Electrophilic Cyclization

| Precursor Type | Reagent(s)/Conditions | Intermediate | Product Type | Reference(s) |

|---|---|---|---|---|

| Unsaturated Amine | Brønsted or Lewis Acid | Carbocation | Substituted pyrrolidine | rsc.orgbeilstein-journals.org |

| Unsaturated Amine | I₂, NaHCO₃ | Iodonium ion | 2-(Iodomethyl)pyrrolidine derivative | organic-chemistry.org |

| Unsaturated Amide | Arenesulfenyl chloride | Episulfonium ion | Substituted pyrrolidine | researchgate.net |

Intermolecular Cycloaddition Approaches

Intermolecular cycloaddition reactions are powerful tools for the construction of five-membered rings like pyrrolidine, offering high efficiency and stereocontrol. These methods assemble the cyclic core from two or more separate components in a convergent manner.

The [3+2] cycloaddition reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is one of the most versatile and widely used methods for synthesizing the pyrrolidine scaffold. nih.govnih.gov This reaction can generate multiple new stereocenters in a single, often highly stereocontrolled, step. nih.govnih.gov

Azomethine ylides are typically transient intermediates generated in situ. Common methods for their formation include the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. mdpi.comresearchgate.net For instance, the reaction of N-benzylglycine (a precursor that can form an azomethine ylide) with a suitable dipolarophile in the presence of an aldehyde can lead to a substituted pyrrolidine. The N-benzyl group is thus incorporated directly.

The versatility of this approach is demonstrated by the wide range of compatible reactants. nih.govrsc.org Electron-deficient alkenes are common dipolarophiles, leading to highly functionalized pyrrolidines. nih.gov The reaction's regio- and stereoselectivity can be controlled through the choice of substrates, catalysts, and reaction conditions. rsc.org Chiral metal complexes, in particular, have proven effective in catalyzing enantioselective versions of this cycloaddition, providing access to optically pure pyrrolidine derivatives. nih.govrsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| N-aryl glycine | Alkenyl boronate | Heat | 3-Boronic-ester-substituted pyrrolidine | nih.gov |

| α-Imino-ester | Electron-deficient alkene | KF/Al₂O₃ | Functionalized pyrrolidine | nih.gov |

| Benzyl(methoxymethyl)(trimethylsilylmethyl)amine | Electron-deficient alkene | Trifluoroacetic acid (catalytic) | Substituted pyrrolidine | nih.gov |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of complex, highly substituted pyrrolidines. acs.orgnih.gov

A common MCR strategy for pyrrolidine synthesis involves the in situ generation of an azomethine ylide from an aldehyde and an α-amino acid (like proline or a derivative), which then undergoes a [3+2] cycloaddition with a third component, the dipolarophile. tandfonline.com This approach combines the key features of 1,3-dipolar cycloaddition with the operational simplicity of an MCR. researchgate.net

For example, a one-pot, three-component reaction between an aldehyde, an amino acid ester, and a Michael acceptor (like a chalcone) can yield polysubstituted pyrrolidines. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by a Michael addition and subsequent cyclization. The diastereoselectivity of these reactions can often be controlled, and asymmetric variants have been developed to produce enantiomerically enriched products. acs.orgnih.gov

Derivatization from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, readily available enantiopure natural products, such as amino acids and carbohydrates. These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent stereochemistry can be transferred to the final product.

L-proline, a naturally occurring chiral cyclic amino acid, is an ideal and frequently used precursor for the synthesis of enantiopure pyrrolidine derivatives. nih.govunibo.it Its rigid, five-membered ring and defined stereocenter at C-2 make it a powerful building block. nih.gov The synthesis of this compound can be envisioned starting from L-proline.

A typical synthetic sequence involves:

N-Benzylation: The secondary amine of the proline ring is alkylated with benzyl (B1604629) chloride or a similar benzylating agent. tandfonline.com

Carboxylic Acid Reduction: The carboxylic acid group at the C-2 position is reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). nih.gov This step yields (S)-1-benzyl-2-(hydroxymethyl)pyrrolidine.

Hydroxyl to Chloro Conversion: The resulting hydroxymethyl group is then converted to a chloromethyl group. This can be achieved using various chlorinating agents, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in the presence of a base to neutralize the acidic byproduct.

This strategy ensures that the stereochemistry at the C-2 position, inherited from natural L-proline, is retained throughout the synthesis, leading to the enantiopure (S)-1-benzyl-2-(chloromethyl)pyrrolidine. A similar approach starting with D-proline would yield the (R)-enantiomer.

A related synthesis starts with L-proline, which is first N-benzylated and then converted to an N-benzyl-2-carboxylate ester. This ester can be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is a key intermediate for creating further derivatives, such as N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidines. tandfonline.comresearchgate.net

Beyond L-proline, other chiral molecules can be transformed into the desired pyrrolidine structure. For instance, (S)-pyroglutamic acid, another derivative of the chiral pool, can serve as a starting material. Its lactam structure already contains the pyrrolidine core. A synthetic route could involve N-benzylation, reduction of the C-5 carboxylic acid to the hydroxymethyl group, and subsequent chlorination.

Another advanced strategy involves the stereoselective synthesis of pyrrolidine derivatives from other cyclic precursors. mdpi.com For example, an oxazine (B8389632) can undergo ozonolysis followed by intramolecular cyclization to form a pyrrolidine derivative. mdpi.com Similarly, acyclic enantiopure amides can be cyclized using ring-closing metathesis with a Grubbs catalyst, followed by hydrogenation to yield the saturated pyrrolidine ring, preserving the stereochemical information from the starting material. mdpi.com

Stereoselective Synthesis of this compound and its Stereoisomers

Achieving high stereoselectivity is crucial in the synthesis of chiral molecules. The methods described above can be tailored to produce specific stereoisomers of this compound.

The most direct route to a specific enantiomer, as detailed in section 2.3.1, is to start with the corresponding enantiomer of proline (L- or D-proline). This "chiral pool" approach is often the most efficient and cost-effective method for obtaining enantiomerically pure material. nih.gov

Alternatively, asymmetric synthesis methods can be employed starting from achiral or racemic precursors. Catalytic asymmetric 1,3-dipolar cycloadditions are particularly powerful in this regard. rsc.org By using a chiral catalyst (e.g., a complex of a metal like silver, copper, or rhodium with a chiral ligand), it is possible to generate an azomethine ylide and guide its cycloaddition to a dipolarophile in a way that preferentially forms one enantiomer of the resulting pyrrolidine over the other. nih.govrsc.org

Furthermore, diastereoselective reactions can be used to control the relative stereochemistry of multiple stereocenters. For instance, in a multicomponent reaction to form a polysubstituted pyrrolidine, the existing stereocenter of a chiral reactant (like an N-tert-butanesulfinyl imine used as a chiral auxiliary) can direct the formation of new stereocenters with a high degree of control. acs.org This allows for the synthesis of densely substituted pyrrolidines with specific relative and absolute configurations. acs.org

Table 2: Summary of Stereoselective Synthetic Strategies

| Strategy | Description | Key Features |

|---|---|---|

| Chiral Pool Synthesis | Utilizes enantiopure starting materials like L-proline or D-proline. | Highly reliable for absolute stereocontrol; often cost-effective. nih.gov |

| Asymmetric Catalysis | Employs a chiral catalyst to induce enantioselectivity in a reaction, such as a [3+2] cycloaddition. | Can create chirality from achiral precursors; catalyst design is key. rsc.org |

| Chiral Auxiliaries | A chiral auxiliary is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. | Effective for diastereocontrol; requires additional steps for attachment and removal. acs.org |

| Substrate Control | An existing stereocenter in a substrate directs the formation of new stereocenters. | Useful in multi-step syntheses and diastereoselective reactions. nih.gov |

Enantioselective Catalytic Approaches

The synthesis of specific enantiomers of this compound and its derivatives is of significant interest, and various catalytic strategies have been developed to achieve high levels of enantioselectivity. These methods primarily rely on biocatalysis, asymmetric catalysis with chiral ligands, or the utilization of precursors from the chiral pool.

A prominent strategy involves biocatalysis, which leverages enzymes to perform highly stereoselective transformations. Transaminases (TAs), for instance, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines. acs.org This approach starts from commercially available ω-chloroketones, and by selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the resulting cyclic amine can be produced with excellent enantiomeric excess (ee >95%). acs.org One such biocatalytic process was scaled to produce (R)-2-(p-chlorophenyl)pyrrolidine, yielding an isolated product of 84% with an enantiomeric excess greater than 99.5%. acs.org More advanced one-pot photo-enzymatic cascades combine light-driven reactions with biocatalytic carbene transfers to achieve enantioselective C(sp³)–H functionalization of saturated N-heterocyclic scaffolds, yielding chiral α-functionalized phenylpyrrolidine compounds with up to 99% ee. rsc.org

Another powerful approach is asymmetric cross-coupling. For example, a dual catalysis system using nickel and a photoredox catalyst, in conjunction with chiral bi-oxazoline (BiOX) ligands, facilitates the asymmetric C(sp²)–C(sp³) cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov This method provides access to a variety of pharmaceutically relevant chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov

While not a direct catalytic route to chirality, a widely used and practical method for enantioselective synthesis is to start with a readily available, inexpensive chiral precursor. L-prolinol, which is derived from the natural amino acid L-proline, is a common starting material for this purpose. nih.govrsc.org The synthesis would involve the N-benzylation of (S)-(+)-2-(hydroxymethyl)pyrrolidine (L-prolinol) followed by the conversion of the primary alcohol to a chloride. This final step is a standard organic transformation that can be achieved using reagents such as thionyl chloride or under Appel reaction conditions to yield (S)-1-benzyl-2-(chloromethyl)pyrrolidine.

Table 1: Overview of Enantioselective Catalytic Methods for Pyrrolidine Synthesis

Diastereoselective Functionalization of Pyrrolidine Rings

The synthesis of derivatives of this compound that contain additional stereocenters necessitates methods that offer high diastereocontrol. Several robust methodologies have been established for the diastereoselective functionalization of the pyrrolidine ring, including cycloaddition reactions, intramolecular cyclizations, and ring expansions.

[3+2] Cycloaddition reactions are particularly powerful for constructing densely substituted pyrrolidines with control over multiple stereocenters simultaneously. acs.org One such strategy employs a 1,3-dipolar cycloaddition between azomethine ylides and chiral N-tert-butanesulfinylazadienes. The chiral sulfinyl group acts as an effective director, leading to the formation of pyrrolidines with up to four stereogenic centers in good to excellent diastereomeric ratios and high regioselectivity. acs.org Another highly diastereoselective method involves a cascade reaction between allenynes and tosylazide, catalyzed by copper(I). This process proceeds through a [3+2] cycloaddition, a ketenimine rearrangement, and an intramolecular Alder-ene cyclization to afford the highly functionalized proline framework as a single diastereomer. mdpi.com

Intramolecular reactions provide another major pathway to diastereomerically enriched pyrrolidines. A copper-promoted intramolecular aminooxygenation of specific alkene substrates has been shown to favor the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov This method does not require additional coordinating groups on the substrate to achieve high selectivity. nih.gov In a different approach, the direct C–H amination of aliphatic azides can be catalyzed by iron dipyrrinato complexes. nih.gov The use of an iron phenoxide complex as the catalyst demonstrated superior performance in generating syn 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Ring expansion cascades offer an efficient route to functionalized pyrrolidines from smaller ring systems. An electrophilic aminocyclization–ring expansion cascade of cinnamylaziridines, induced by N-bromosuccinimide (NBS), results in the diastereoselective synthesis of pyrrolidines containing three stereocenters. scispace.com The reaction is proposed to proceed via SN2-type nucleophilic attacks, which accounts for the excellent diastereoselectivity observed. scispace.com

Table 2: Overview of Diastereoselective Methods for Pyrrolidine Ring Functionalization

Reaction Pathways and Mechanistic Investigations of 1 Benzyl 2 Chloromethyl Pyrrolidine

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the C2 position of the pyrrolidine (B122466) ring is a primary site for nucleophilic attack. These reactions can proceed through either intermolecular or intramolecular pathways, with the latter often being favored due to the proximity of the nitrogen atom.

The chlorine atom on the methylene (B1212753) bridge of 1-benzyl-2-(chloromethyl)pyrrolidine can be displaced by a variety of external nucleophiles. This reaction follows a typical SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the formation of a new C-Nu bond and the expulsion of the chloride ion. The benzyl (B1604629) group on the nitrogen atom plays a crucial role in the biological activity of some of the resulting derivatives. researchgate.net

The synthesis of various 2-substituted pyrrolidine derivatives utilizes this intermolecular nucleophilic substitution. For instance, reactions with amines, thiols, or alkoxides can introduce a range of functional groups at this position. researchgate.netnih.gov Benzylamines, being more nucleophilic than anilines, react efficiently to form new C-N bonds. nih.gov A number of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have been prepared and studied as potential dopamine (B1211576) D-2 receptor antagonists. nih.gov

The following table summarizes representative intermolecular nucleophilic substitution reactions.

| Nucleophile (Nu:⁻) | Reagent Example | Product |

| Amine | R₂NH | 1-Benzyl-2-((dialkylamino)methyl)pyrrolidine |

| Thiolate | RSNa | 1-Benzyl-2-((alkylthio)methyl)pyrrolidine |

| Alkoxide | RONa | 1-Benzyl-2-((alkoxy)methyl)pyrrolidine |

| Benzamide | Substituted Benzamide | N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide nih.gov |

This table is a generalized representation based on established nucleophilic substitution principles.

Intramolecular reactions are a hallmark of the chemistry of this compound, largely due to the phenomenon of neighboring group participation by the pyrrolidine nitrogen.

The nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, attacking the adjacent chloromethyl carbon to displace the chloride ion. This intramolecular SN2 reaction results in the formation of a strained, bicyclic aziridinium (B1262131) ion. researchgate.net Specifically, for this compound, the intermediate would be the 1-benzyl-1-azoniabicyclo[3.1.0]hexane cation. This type of bicyclic aziridinium ion has been established as a key intermediate in the reactions of related compounds like 3-chloro-1-ethylpiperidine. researchgate.net The formation of this intermediate is a critical step that precedes many substitution and rearrangement reactions. The aziridinium ion is an ambident electrophile, meaning it can be attacked by nucleophiles at two different positions, leading to a mixture of products. researchgate.net

Neighboring group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom or with electrons in a sigma or pi bond within the same molecule. wikipedia.org In the case of this compound, the lone pair of electrons on the nitrogen atom provides significant anchimeric assistance. wikipedia.orglibretexts.org This participation accelerates the rate of chloride ion departure compared to a similar compound lacking the nitrogen atom, such as 1-chloro-3-phenylpropane. wikipedia.org

The process involves the nitrogen atom attacking the electrophilic carbon of the chloromethyl group in the rate-determining step, leading to the formation of the bicyclic aziridinium intermediate. dalalinstitute.com This intramolecular pathway is kinetically favored over direct attack by an external nucleophile. The subsequent attack by a nucleophile on the aziridinium ion is rapid. This mechanism typically results in retention of configuration at the reaction center. dalalinstitute.com The increased reaction rate is a defining characteristic of anchimeric assistance. wikipedia.orgdalalinstitute.com

The following table compares the general mechanism of a standard SN2 reaction with a reaction involving neighboring group participation.

| Feature | Standard SN2 Reaction | NGP-Assisted Reaction |

| Rate Determining Step | Bimolecular attack of external nucleophile. | Unimolecular formation of a cyclic intermediate. dalalinstitute.com |

| Intermediate | None (a transition state). | A cyclic, cationic intermediate (e.g., aziridinium ion). researchgate.net |

| Reaction Rate | Generally slower. | Significantly accelerated (e.g., 600 times faster for Ph-S-CH₂-CH₂-Cl vs. CH₃-CH₂-CH₂-Cl). wikipedia.org |

| Stereochemistry | Inversion of configuration. | Retention of configuration. dalalinstitute.com |

Intramolecular Cyclization and Rearrangement Processes

Ring Expansion and Contraction Dynamics of the Pyrrolidine Heterocycle

The strained aziridinium ion intermediate is key to understanding the rearrangement dynamics of the pyrrolidine ring itself.

The formation of the 1-benzyl-1-azoniabicyclo[3.1.0]hexane intermediate opens up a pathway for ring expansion. Subsequent nucleophilic attack on one of the carbon atoms of the original pyrrolidine ring can lead to the formation of a six-membered piperidine (B6355638) ring. Specifically, attack at the C5 position of the pyrrolidine ring would lead to the cleavage of the C5-N bond, resulting in a 3-substituted piperidine derivative.

DFT calculations on the rearrangement of N-isopropyl-2-chloromethyl pyrrolidine to 3-chloro piperidine have shown that this ring enlargement can proceed as a single-step process in polar solvents like DMSO. researchgate.net The reaction involves a transition state where the chloride ion is displaced, and the new C-C bond of the piperidine ring is formed concurrently. The thermal rearrangement of related systems has been shown to occur with complete retention of the absolute configuration. researchgate.net This stereospecificity further supports a concerted or near-concerted mechanism involving the bicyclic aziridinium-like transition state. researchgate.net

Azetidine (B1206935) to Pyrrolidine Isomerization Pathways

The formation of substituted pyrrolidines can be achieved through the ring expansion of corresponding azetidine precursors. Research into the iodocyclisation of homoallylamines has provided significant insight into this isomerization process, which is directly analogous to the formation of 2-(chloromethyl)pyrrolidine (B1610598) derivatives.

Studies have demonstrated that the cyclization of N-benzyl-1-phenylbut-3-en-1-amine with iodine at a controlled temperature of 20 °C stereoselectively yields a 2-(iodomethyl)azetidine derivative. rsc.orgresearchgate.net However, a modest increase in the reaction temperature to 50 °C alters the outcome, leading to the formation of the corresponding 3-iodopyrrolidine (B174656) as the primary product. rsc.orgrsc.org This temperature-dependent product distribution strongly indicates that the pyrrolidine is formed via a thermal isomerization of the initially formed azetidine. researchgate.netrsc.org

The proposed mechanism for this azetidine-to-pyrrolidine rearrangement involves the formation of a bicyclic aziridinium ion intermediate (see Scheme 10 in the cited research). rsc.orgrsc.org The initial azetidine, upon heating, is thought to rearrange into this strained intermediate, which is then opened by a nucleophile. The pathway of this nucleophilic attack dictates the final stereochemistry of the resulting pyrrolidine. The ability to control the reaction to produce either the cis- or trans-substituted pyrrolidine by carefully choosing when a nucleophile is introduced supports this aziridinium ion-mediated isomerization pathway. rsc.orgrsc.org

Table 1: Influence of Reaction Temperature on Azetidine vs. Pyrrolidine Formation This table summarizes the experimental findings on the temperature-dependent outcome of the cyclization reaction of homoallylamines, which serves as a model for the azetidine-to-pyrrolidine isomerization.

| Starting Material | Reaction Temperature (°C) | Primary Product | Reference |

|---|---|---|---|

| N-benzyl-1-phenylbut-3-en-1-amine | 20 | cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine | rsc.org, researchgate.net |

| N-benzyl-1-phenylbut-3-en-1-amine | 50 | cis-1-benzyl-3-iodo-4-phenylpyrrolidine | rsc.org, rsc.org |

Theoretical and Computational Mechanistic Elucidation

To gain a deeper, quantitative understanding of reaction mechanisms, computational chemistry methods are frequently employed. Techniques such as Density Functional Theory (DFT) provide invaluable insights into the energetic landscapes of chemical reactions.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules and model reaction pathways. researchgate.netresearchgate.net By performing DFT calculations, researchers can construct detailed reaction energy profiles that map the potential energy of a system as it transforms from reactants to products. researchgate.net These profiles illustrate the relative energies of all species involved, including reactants, intermediates, transition states, and products. researchgate.net

The calculations typically determine the Gibbs free energies (ΔG) or potential energies for each point along the reaction coordinate. researchgate.net The resulting energy profile allows for the identification of the most likely reaction pathway by comparing the activation energies (the energy barrier between reactants and the transition state) of competing routes. For instance, in the benzylation of adenine, DFT calculations in a simulated solvent environment were used to map the energy profiles for reactions at different nitrogen atoms, helping to explain the observed regioselectivity. nih.gov Such calculations can rationalize why one isomer is formed preferentially over another by showing which pathway has a lower energy barrier. researchgate.net

Table 2: Illustrative DFT Calculation Output for a Hypothetical Reaction Pathway This table provides a conceptual example of the kind of data generated from DFT calculations for a chemical reaction, showing the relative energies of the involved species.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| R | Reactants | 0.0 | researchgate.net |

| TS1 | First Transition State | +21.5 | researchgate.net |

| I | Intermediate | +5.3 | researchgate.net |

| TS2 | Second Transition State | +15.8 | researchgate.net |

| P | Products | -10.2 | researchgate.net |

A transition state (TS) is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. nih.gov Characterizing the structure and energy of the TS is fundamental to understanding reaction rates and mechanisms. Computationally, a transition state is located on the potential energy surface as a first-order saddle point. It is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. nih.gov

The solvent in which a reaction is conducted is not merely an inert medium; it can play a profound role in the reaction's kinetics and thermodynamics. nih.gov Solvation effects arise from the interactions between solvent molecules and the reactants, intermediates, and transition states. These interactions can stabilize or destabilize certain species, thereby altering reaction energy barriers and equilibrium positions. nih.gov

For reactions involving charged or highly polar species, polar solvents are particularly influential. For example, in the benzylation of adenine, computational studies that included dimethyl sulfoxide (B87167) (DMSO) solvent molecules showed that the solvent significantly lowered the energy required for the reaction to proceed. nih.gov The entropy of activation (ΔS‡) is also heavily influenced by the solvent, as the ordering or disordering of solvent molecules around the transition state can contribute significantly to this term. nih.gov

Experimental studies on the solvolysis of benzyl chlorides in mixed solvent systems, such as water/trifluoroethanol/methanol, demonstrate how product distribution can be a sensitive probe of the reaction mechanism. nih.gov The ratio of products formed from reaction with each solvent component provides insight into the nature of the transition state and any intermediates involved. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-Benzyl-2-(chloromethyl)pyrrolidine, both ¹H and ¹³C NMR would be employed to map the carbon-hydrogen framework.

Assignment of Proton and Carbon Resonances

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the pyrrolidine (B122466) ring, and the chloromethyl protons. The aromatic protons would typically appear in the downfield region (around 7.2-7.4 ppm). The two benzylic protons on the carbon adjacent to the nitrogen would likely be diastereotopic and appear as a pair of doublets. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to coupling with each other. The chloromethyl protons would be expected to show a characteristic downfield shift due to the electron-withdrawing effect of the chlorine atom.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, and the chloromethyl carbon would all resonate at characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (Benzyl) | 7.20 - 7.40 | 127.0 - 129.0 |

| Aromatic C (Quaternary) | - | 138.0 - 140.0 |

| Benzylic CH₂ | 3.50 - 4.50 | 55.0 - 65.0 |

| Pyrrolidine C2-H | 3.00 - 3.50 | 60.0 - 70.0 |

| Chloromethyl CH₂ | 3.40 - 3.80 | 45.0 - 55.0 |

| Pyrrolidine N-CH₂ | 2.20 - 3.00 | 50.0 - 60.0 |

| Pyrrolidine CH₂ | 1.70 - 2.20 | 20.0 - 30.0 |

Conformational Analysis and Dynamic NMR Studies

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as envelope or twist forms. The substituents on the ring, particularly the benzyl and chloromethyl groups at positions 1 and 2, will influence the preferred conformation and the energy barrier to interconversion.

Dynamic NMR (DNMR) studies, conducted at variable temperatures, could be used to investigate these conformational dynamics. At low temperatures, the interconversion between different ring conformations might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for protons in different environments. As the temperature is raised, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for the ring-flipping process.

Stereochemical Elucidation via NOESY and Chiral Shift Reagents

Since the C2 position of the pyrrolidine ring is a stereocenter, this compound is a chiral molecule. The relative stereochemistry of the protons can be investigated using 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment would show through-space correlations between protons that are close to each other, which can help to establish their relative orientation. For instance, correlations between the C2 proton and certain protons on the benzyl group could help define the preferred orientation of the benzyl substituent.

For a racemic mixture, chiral shift reagents (CSRs) could be employed. These are chiral lanthanide complexes that can bind to the lone pair of the nitrogen atom in the pyrrolidine ring. This binding forms diastereomeric complexes that have different NMR spectra, allowing for the separation of signals for the two enantiomers and potentially the determination of enantiomeric purity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₁₆ClN), HRMS would be able to confirm the elemental composition. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.

Table 2: Predicted HRMS Data for this compound

| Formula | Ion | Calculated m/z |

| C₁₂H₁₆³⁵ClN | [M+H]⁺ | 210.10440 |

| C₁₂H₁₆³⁷ClN | [M+H]⁺ | 212.10145 |

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be used to further confirm the structure by analyzing the fragmentation pathways of a selected precursor ion (e.g., the molecular ion). In an MS/MS experiment, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

A primary and highly favorable fragmentation pathway for this compound would be the loss of the benzyl group to form the stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another expected fragmentation would involve the loss of the chloromethyl group. The fragmentation of the pyrrolidine ring itself would lead to a series of smaller charged fragments that could be pieced together to confirm the ring structure.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and, in the case of chiral non-centrosymmetric space groups, the absolute configuration of a stereogenic center.

For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis is a critical step. The process involves the slow crystallization of the compound, often as a salt such as the hydrochloride, from an appropriate solvent system. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not widely published in publicly accessible databases, the general principles can be illustrated through the analysis of closely related structures. For a hypothetical crystal of (S)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride, the expected key findings from an X-ray diffraction study would be compiled in a table similar to the one below. This table would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density.

Table 1: Hypothetical Crystallographic Data for (S)-1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride

| Parameter | Value (Hypothetical) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 15.3 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1574.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and serves as an example of what would be reported in a crystallographic study.

The determination of the absolute configuration is often achieved through the anomalous dispersion of the X-rays by the atoms in the crystal, particularly heavier atoms like chlorine. The Flack parameter is a critical value derived from the diffraction data that indicates the correctness of the assigned absolute stereochemistry. A value close to zero for a given enantiomer confirms its absolute configuration.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a group of spectroscopic techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the enantiomeric excess (ee) and absolute configuration of chiral compounds in solution.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess and Absolute Configuration

Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorbance (ΔA) or molar circular dichroism (Δε) versus wavelength. The spectrum is characterized by positive or negative peaks, known as Cotton effects, which are indicative of the electronic transitions within the chiral molecule's chromophores.

For this compound, the aromatic benzyl group serves as a key chromophore. The electronic transitions of the benzene (B151609) ring, when perturbed by the chiral environment of the pyrrolidine ring, give rise to characteristic CD signals. By comparing the CD spectrum of an unknown sample to that of a standard of known absolute configuration, the stereochemistry of the sample can be determined. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.

Table 2: Hypothetical Circular Dichroism Data for (S)-1-Benzyl-2-(chloromethyl)pyrrolidine

| Wavelength (nm) | Δε (M⁻¹cm⁻¹) (Hypothetical) |

| 268 | +0.8 |

| 262 | +1.2 |

| 255 | +0.9 |

| 220 | -5.4 |

Note: The data in this table is hypothetical and illustrates the type of information obtained from a CD spectrum.

Optical Rotation Measurements for Chiral Purity

Optical rotation is the oldest and most common chiroptical technique. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are dependent on the compound, its concentration, the path length of the light, the solvent, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm).

The specific rotation, [α], is a standardized measure of the optical rotation and is a characteristic physical property of a chiral compound. It is calculated using the Biot equation:

[α] = α / (l × c)

where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

For this compound, a measurement of the specific rotation can be used to determine the chiral purity or enantiomeric excess of a sample. A pure enantiomer will have a specific rotation value, while a racemic mixture will have a specific rotation of zero. The enantiomeric excess can be calculated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer.

Table 3: Hypothetical Optical Rotation Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α] (Hypothetical) | Conditions (Solvent, c, T, λ) |

| (S)-1-Benzyl-2-(chloromethyl)pyrrolidine | -55.0° | (c 1.0, CHCl₃, 20°C, 589 nm) |

| (R)-1-Benzyl-2-(chloromethyl)pyrrolidine | +55.0° | (c 1.0, CHCl₃, 20°C, 589 nm) |

Note: The data in this table is hypothetical and provides an example of how optical rotation data is reported.

Applications of 1 Benzyl 2 Chloromethyl Pyrrolidine and Its Derivatives As Synthetic Building Blocks

Precursors for Advanced Nitrogen Heterocyclic Systems

The inherent reactivity of the 1-benzyl-2-(chloromethyl)pyrrolidine framework makes it an ideal precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. The combination of the pyrrolidine (B122466) ring, the N-benzyl group, and the C-2 chloromethyl side chain provides multiple reaction sites for intramolecular and intermolecular cyclizations, leading to the formation of fused, bicyclic, and polycyclic structures.

The 1-benzyl-2-substituted pyrrolidine motif is a cornerstone in the synthesis of bicyclic and polycyclic alkaloids, such as pyrrolizidines and indolizidines. rsc.org Synthetic strategies often involve the elaboration of the C-2 side chain, followed by an intramolecular cyclization event. For instance, the hydroxyl equivalent of the chloromethyl group can be converted into a good leaving group (e.g., a tosylate), which then undergoes intramolecular nucleophilic substitution by the pyrrolidine nitrogen to form the 5-membered ring of a pyrrolizidine (B1209537) core. nih.gov This general strategy highlights the utility of the 2-substituted pyrrolidine structure in building bicyclic systems. nih.govkib.ac.cn

Furthermore, derivatives such as 1-benzyl-2-(nitromethylene)pyrrolidines can undergo intramolecular cyclization in the presence of strong acids like triflic acid. researchgate.net This process involves an electrophilic aromatic substitution where the activated nitromethylene group attacks the tethered phenyl ring of the benzyl (B1604629) group, affording tricyclic iminium compounds. researchgate.net Similarly, the cyclization of related 1-benzylquinoline derivatives has been shown to produce polycyclic pyrrolo[1,2-a]quinoline (B3350903) systems. nih.gov Researchers have also developed methods to create 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, which are complex polycyclic structures, by first synthesizing an N-substituted 2-pyrrolidone aldehyde and then condensing it with oxindoles. mdpi.com These examples demonstrate how the fundamental structure of N-benzylated pyrrolidines with a reactive C-2 substituent is a reliable starting point for constructing intricate, multi-ring heterocyclic frameworks.

The functional group arrangement in this compound and its derivatives theoretically allows for the synthesis of bridged pyrrolidine scaffolds. Such structures would involve the formation of a new ring that connects the nitrogen atom or the C-5 position of the pyrrolidine ring with another part of the molecule, creating a bicyclic system with atoms shared between three or more rings. The reactive chloromethyl group at C-2 and the potential for functionalization at other ring positions provide the necessary handles for complex intramolecular bond formations. However, while the synthesis of fused bicyclic systems like pyrrolizidines is well-documented, specific examples detailing the use of this compound to form bridged scaffolds are not prominent in the surveyed chemical literature.

Intermediates in the Synthesis of Functionally Diverse Chemical Libraries

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. researchgate.netiipseries.org The this compound scaffold is well-suited for this purpose. Its core structure can be systematically decorated with a wide variety of building blocks to generate a library of diverse compounds.

A notable example is the creation of a mercaptoacyl pyrrolidine library using a solid-phase "split and pool" synthesis strategy. nih.govgoogle.com In this approach, a pyrrolidine-based scaffold attached to a solid support is reacted with various building blocks in a stepwise manner. The use of a solid support simplifies purification, as excess reagents can be washed away. nih.gov This methodology has been used to produce large, encoded libraries where each polymer bead contains a unique compound and a corresponding chemical tag that records its synthetic history. nih.gov After screening for activity, the tags on the most active beads can be decoded to reveal the structure of the potent compound. nih.gov

The versatility of the pyrrolidine ring allows for the generation of libraries with diverse functional groups. For example, researchers have synthesized libraries of diethyl (pyrrolidin-2-yl)phosphonates with various substitutions at the 2, 3, and 4-positions of the pyrrolidine ring, starting from functionalized iminophosphonates. nih.gov These methods demonstrate the role of the pyrrolidine core as a foundational element for building large collections of functionally diverse molecules for high-throughput screening and drug discovery. researchgate.net

Table 1: Example of a Combinatorial Library Based on a Pyrrolidine Scaffold This table illustrates the components used in the combinatorial synthesis of a mercaptoacyl proline library, showcasing how diverse building blocks are combined to create a large number of unique compounds.

| Library Component | Building Blocks Used in Synthesis |

|---|---|

| Amino Acid Core | L-Proline |

| Aldehyde Building Blocks | A set of different aldehydes to introduce R¹ diversity |

| Olefin Building Blocks | A set of different olefins to introduce R² diversity |

| Mercaptoacyl Building Blocks | A set of different mercaptoacyl chlorides to introduce R³ diversity |

Source: Adapted from research on encoded combinatorial libraries of pyrrolidines. nih.govgoogle.com

Role in Chemical Biology Research (Excluding Clinical Efficacy and Safety)

Beyond its utility in constructing complex molecular frameworks, this compound and its derivatives are instrumental in chemical biology for probing biological systems and understanding disease mechanisms at a molecular level.

The N-benzylpyrrolidine scaffold is frequently used to design and synthesize novel molecules for exploring biological targets in non-human, preclinical research. By modifying the core structure, chemists can create a series of analogs to investigate how molecular changes affect interaction with proteins and other biological macromolecules.

For example, a series of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been synthesized and tested for in vitro antioxidant and antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. researchgate.net In another study, researchers developed derivatives of 1-alkyl-2-(pyrrolidin-1-yl)benzimidazole as potent and selective inhibitors of the Transient Receptor Potential Cation Channel 5 (TRPC5), a target implicated in kidney disease and pain. d-nb.info These tool compounds are essential for studying the function of TRPC5 in cellular processes. d-nb.info The pyrrolidine scaffold is also a key component in the design of inhibitors for other enzymes, such as USP1/UAF1, a deubiquitinase complex involved in DNA damage response and considered a target for anticancer therapies. researchgate.net These examples underscore the importance of the N-benzylpyrrolidine unit as a foundational structure for creating molecular probes to explore and validate novel biological targets.

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The 1-benzyl-2-substituted pyrrolidine framework is an excellent platform for systematic SAR investigations.

In the development of inhibitors for the ST2/IL-33 signaling pathway, which is relevant to graft-versus-host disease, researchers synthesized a series of analogs based on a furanylmethylpyrrolidine core. kib.ac.cn By systematically modifying substituents on the benzyl and furan (B31954) rings, they were able to improve the inhibitory activity by several fold in biochemical and cellular assays. kib.ac.cn Similarly, extensive SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase. researchgate.net These studies revealed a strong correlation between the in vitro inhibitory potency (IC₅₀ values) of the compounds and their activity in non-small cell lung cancer cells. researchgate.net

In another example, SAR studies on a series of substituted benzylproline derivatives were conducted to identify inhibitors of the glutamine transporter ASCT2, a cancer target. d-nb.info The investigation found that the inhibitory activity increased with the hydrophobicity of the substituent on the benzyl ring. d-nb.info These in vitro studies, conducted using non-human assays like biochemical binding assays, cellular reporter assays, and mixed lymphocyte reaction assays, are critical for optimizing lead compounds and understanding the molecular interactions between a ligand and its biological target. kib.ac.cn

Table 2: Selected SAR Data for Pyrrolidine-Based ST2 Inhibitors This table presents in vitro activity data for a series of ST2 inhibitors, illustrating how modifications to the core structure impact inhibitory concentration (IC₅₀) in a biochemical assay.

| Compound | R¹ Group (on Benzyl Ring) | R² Group | IC₅₀ (µM) in AlphaLISA Assay |

|---|---|---|---|

| iST2-1 | 2-NO₂ | 4-Dimethylamine | ~36 |

| 3c | 2-NO₂ | 4-Dimethylamine (on different ring) | 6.2 |

| 4a | 2-NO₂ | 4-Pyrrolidine | 6.0 |

| 4c | 2-NO₂ | 3-Pyrrolidine | 5.8 |

| 10 | 2-NO₂ | 4-Carboxylic acid | 49.3 |

Source: Data adapted from structure-activity relationship studies on ST2 inhibitors. kib.ac.cn

Q & A

Q. What are the optimized synthetic routes for 1-Benzyl-2-(chloromethyl)pyrrolidine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves alkylation or substitution reactions on pyrrolidine scaffolds. For example, microwave-assisted synthesis (e.g., 150°C in DMF with potassium carbonate) can enhance reaction efficiency, as demonstrated in analogous pyrrolidine derivatives . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in substitution reactions.

- Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation, critical for benzylation steps.

- Workup : Ethyl acetate extraction followed by MgSO₄ drying and reduced-pressure solvent removal yields crude products, which require purification via flash chromatography (silica gel) to achieve >90% purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Rigorous characterization involves:

- NMR : and NMR identify substituent positions. For example, benzyl protons appear as a singlet at δ ~7.3 ppm, while chloromethyl groups show splitting patterns near δ ~3.5–4.0 ppm due to coupling with adjacent protons .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated [M+H] = 209.09; observed deviation <2 ppm) .

- Chiral HPLC : If stereoisomers are present, IC-column-based HPLC with UV detection can resolve enantiomers (e.g., 83% ee achieved via chiral stationary phases) .

Q. What are the primary applications of this compound in medicinal chemistry research?

This compound serves as a precursor for bioactive molecules:

- Dual orexin receptor antagonists : Chloromethyl groups enable functionalization of pyrrolidine cores to enhance receptor binding affinity .

- Antiviral agents : Structural analogs (e.g., 1-benzylpyrrolidine-2-carbonitrile derivatives) show activity against viral proteases via steric and electronic modulation .

Advanced Research Questions

Q. How do computational methods aid in optimizing reaction pathways for this compound derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance:

- Reaction path search : Identifies energetically favorable pathways for benzylation or chloromethylation, minimizing side products .

- Solvent effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., DMF vs. THF) for regioselective substitution .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

Conflicting NMR or HPLC data may arise from:

- Dynamic stereomutation : Use variable-temperature NMR to detect equilibrium between enantiomers.

- Epimerization : Monitor reaction pH and temperature; acidic conditions accelerate racemization at chiral centers .

- X-ray crystallography : Definitive structural assignment (e.g., (2S,4S)-configured analogs) resolves ambiguities in NOE or coupling constant analyses .

Q. How can researchers design experiments to probe the mechanistic role of the chloromethyl group in pharmacological activity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with Br, F, or methyl groups replacing Cl to assess electronic and steric contributions .

- Kinetic isotope effects : Deuterated chloromethyl groups reveal whether C–Cl bond cleavage is rate-limiting in bioactivation pathways.

- Molecular docking : Simulations (e.g., AutoDock Vina) map interactions between the chloromethyl moiety and receptor binding pockets .

Q. What interdisciplinary approaches improve the scalability of this compound synthesis?

- Flow chemistry : Continuous reactors enhance heat/mass transfer, critical for exothermic benzylation steps .

- Membrane separation : Nanofiltration membranes isolate intermediates, reducing purification steps and solvent waste .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields?

- Side reactions : Use LC-MS to detect byproducts (e.g., over-alkylation or dimerization).

- Catalyst deactivation : ICP-OES analyzes metal leaching in catalytic systems.

- Thermodynamic vs. kinetic control : Replicate reactions at varying temperatures to identify dominant pathways .

Q. What methodologies reconcile conflicting biological activity data across studies?

- Standardized assays : Validate protocols using positive controls (e.g., known receptor antagonists) to ensure consistency .

- Metabolic stability testing : Hepatic microsome assays identify whether compound degradation explains variability in IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.